

# Application Note: Protocols for Measuring Black Carbon in Atmospheric Samples

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## Compound of Interest

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## Introduction

Black carbon (BC) is a component of fine particulate matter (PM<sub>2.5</sub>) produced from the incomplete combustion of fossil fuels, biofuels, and biomass.[1][2] It is a significant contributor to climate change due to its light-absorbing properties and has adverse effects on human health.[1][3] Accurate and consistent measurement of BC concentrations in the atmosphere is crucial for climate modeling, air quality management, and exposure assessment. Black carbon is operationally defined by the measurement method used, leading to different terms such as Elemental Carbon (EC), Equivalent Black Carbon (eBC), and Refractory Black Carbon (rBC).[4] [5] This application note provides an overview of common methods for measuring atmospheric black carbon, a comparison of their performance, and a detailed protocol for the widely used Thermal-Optical Analysis method.

## Methods for Measuring Black Carbon

Several techniques are employed to quantify black carbon in atmospheric samples, each with its own principles, advantages, and limitations.[4] The three primary methods are Thermal-Optical Analysis (TOA), optical methods (e.g., Aethalometer), and Laser-Induced Incandescence (LII).[5]

- **Thermal-Optical Analysis (TOA):** This is a widely used filter-based method that differentiates between organic carbon (OC) and elemental carbon (EC), with EC serving as a proxy for black carbon.[3] The analysis involves heating a filter punch in controlled temperature steps in both an inert (helium) and an oxidizing (helium-oxygen mixture) atmosphere.[5][6] A laser

monitors the filter transmittance or reflectance to correct for the pyrolysis of organic carbon.  
[7]

- **Optical Methods (Aethalometry):** Aethalometers provide real-time measurements of equivalent black carbon by measuring the attenuation of light transmitted through a filter as aerosol is continuously collected.[8] The change in light attenuation is proportional to the mass of black carbon deposited on the filter.[8] Modern instruments use a dual-spot technique to correct for filter loading effects in real-time.[1][9]
- **Laser-Induced Incandescence (LII):** LII is a highly sensitive and specific real-time method for measuring refractory black carbon.[5] It uses a high-power laser to heat BC particles to their vaporization temperature (around 4000 K).[5] The resulting incandescence signal is detected and is proportional to the BC mass concentration.[10]

## Data Presentation: Comparison of Black Carbon Measurement Methods

The selection of a method for measuring black carbon depends on the specific research or monitoring objectives. The following table summarizes key quantitative performance characteristics of the major methods. It's important to note that performance can vary based on the specific instrument model, operational parameters, and the nature of the aerosol being sampled.[4]

Method	Parameter Measured	Typical Time Resolution	Approximate Detection Limit	Key Interferences	Advantages	Disadvantages
Thermal-Optical Analysis (TOA)	Elemental Carbon (EC)	hours (integrated sample)	~0.2-0.4 $\mu\text{g}/\text{m}^3$ <a href="#">[11]</a> <a href="#">[12]</a>	Pyrolysis of organic compounds, mineral dust, high OC/EC ratios. <a href="#">[13]</a>	Distinguishes between OC and EC; well-established reference method (e.g., NIOSH 5040). <a href="#">[3]</a> <a href="#">[14]</a>	Labor-intensive; offline analysis; different temperature protocols can yield different results. <a href="#">[4]</a>
Aethalometry	Equivalent Black Carbon (eBC)	seconds to minutes	~10-50 $\text{ng}/\text{m}^3$	Light-absorbing organic compounds (Brown Carbon), mineral dust. <a href="#">[10]</a>	Real-time data; relatively low operational cost; widely used in monitoring networks. <a href="#">[1]</a>	"Filter loading effect" can introduce artifacts (though modern instruments correct for this); assumes a mass absorption cross-section. <a href="#">[9]</a>
Laser-Induced Incandescence (LII)	Refractory Black Carbon (rBC)	seconds	<10 $\text{ng}/\text{m}^3$	Minimal from non-refractory materials.	High sensitivity and specificity to refractory	High initial instrument cost; can be complex to operate.

BC; real-time measurements.[\[5\]](#)

Photoacoustic Spectroscopy (PAS)	Light Absorption Coefficient	seconds to minutes	$<0.1 \text{ Mm}^{-1}$	Gaseous absorbers (e.g., $\text{NO}_2$ , $\text{O}_3$ ) if not accounted for.	Direct measurement of light absorption; high sensitivity.	Does not directly measure mass; requires conversion using a mass absorption cross-section.
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## Experimental Protocol: Thermal-Optical Analysis (NIOSH 5040 Method)

This protocol details the steps for measuring elemental and organic carbon on quartz fiber filters using the NIOSH 5040 method, a common thermal-optical analysis protocol.[\[14\]](#)[\[15\]](#)

### Sample Collection

- **Sampler:** Use a 37-mm quartz fiber filter in a three-piece cassette.[\[16\]](#) Ensure filters are pre-cleaned by baking in a muffle furnace (e.g., at 800-900°C for 1-2 hours) to remove any organic contaminants.[\[12\]](#)
- **Air Sampling:** Collect atmospheric particulate matter onto the quartz filter using a sampling pump calibrated to a known flow rate. The total volume of **air** sampled should be sufficient to achieve a detectable loading, with a typical working range of 6 to 630  $\mu\text{g}/\text{m}^3$ .[\[7\]](#)[\[12\]](#)
- **Field Blanks:** Handle at least one field blank filter in the same manner as the samples (uncap, hold for the sampling duration without **air** being drawn through, and recap) for each batch of samples.

## Instrument Setup and Calibration

- Instrument: A thermal-optical carbon aerosol analyzer (e.g., Sunset Laboratory Inc. OCEC Analyzer).[\[15\]](#)
- Gases: Use prepurified helium, a mixture of 10% oxygen in helium, and a mixture of 5% methane in helium.[\[16\]](#)
- Calibration: Calibrate the instrument's flame ionization detector (FID) by injecting a known volume of the methane/helium standard gas. This is typically performed automatically by the instrument at the end of each sample analysis.

## Sample Analysis

- Filter Punch: Using a specialized punch, take a 1.5 cm<sup>2</sup> section from a representative area of the sample filter.[\[7\]](#)[\[12\]](#)
- Sample Loading: Place the filter punch into the instrument's sample oven.[\[15\]](#)
- Analysis Program: Initiate the NIOSH 5040 temperature protocol. The analysis proceeds in two main phases:
  - Phase 1 (Helium Atmosphere): The sample is heated in a pure helium atmosphere through a series of temperature steps (e.g., up to 870°C).[\[15\]](#) This volatilizes the organic carbon (OC). Some OC may pyrolyze into char, which darkens the filter. The evolved carbon is oxidized to CO<sub>2</sub> in an oxidizing oven (MnO<sub>2</sub>), then reduced to CH<sub>4</sub> and detected by the FID.[\[3\]](#)
  - Phase 2 (Oxygen/Helium Atmosphere): An oxidizing gas (e.g., 2% or 10% O<sub>2</sub> in He) is introduced into the sample oven. The temperature is further ramped up, causing the elemental carbon (EC) and any pyrolyzed OC to combust. This evolved carbon is also converted to CH<sub>4</sub> and detected.
- Pyrolysis Correction: A laser (typically a He-Ne laser) continuously monitors the transmittance of the filter punch throughout the analysis.[\[7\]](#) As pyrolyzed OC forms, the filter darkens and transmittance decreases. During the second phase, as the pyrolyzed OC and original EC combust, the filter becomes clearer. The point at which the laser transmittance

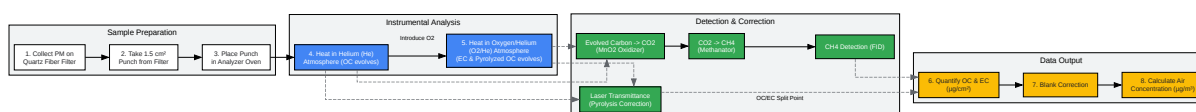
returns to its initial value is defined as the "split point" between OC and EC. Carbon detected before this split is considered OC, and carbon detected after is considered EC.

## Data Processing and Quality Control

- **Quantification:** The instrument's software integrates the FID signal over time for both the OC and EC fractions, corrected by the pyrolysis split point. Using the methane calibration, it calculates the mass of OC and EC on the filter punch in  $\mu\text{g C/cm}^2$ .
- **Blank Correction:** Subtract the average mass loading ( $\mu\text{g C/cm}^2$ ) of the field blanks from the sample results.
- **Calculate Total Mass:** Multiply the blank-corrected  $\mu\text{g C/cm}^2$  value by the total deposit area of the filter to get the total mass of OC and EC per filter.
- **Calculate **Air** Concentration:** Divide the total mass of EC (or OC) by the total volume of **air** sampled to obtain the atmospheric concentration in  $\mu\text{g/m}^3$ .
- **Replicates:** Analyze replicate punches from at least 10% of the samples to assess sample uniformity and analytical precision.[\[12\]](#)

## Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the Thermal-Optical Analysis of black carbon.



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Workflow for Thermal-Optical Analysis of Black Carbon.

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